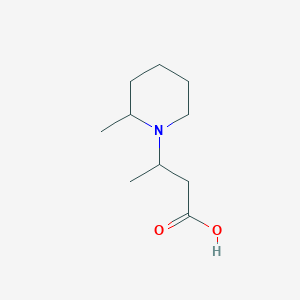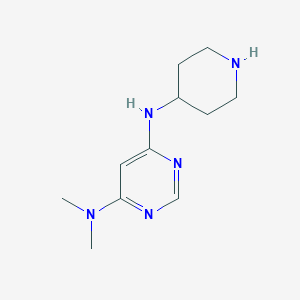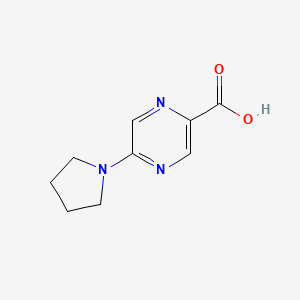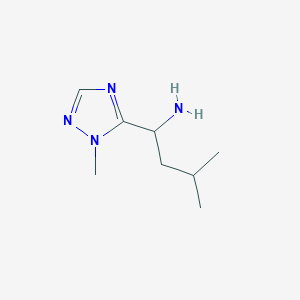
3-(2-Methylpiperidin-1-yl)butanoic acid
Descripción general
Descripción
“3-(2-Methylpiperidin-1-yl)butanoic acid” is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a butanoic acid group . The piperidine ring contains a nitrogen atom and five carbon atoms, while the butanoic acid group contains a carboxyl group (COOH) attached to a three-carbon chain .Aplicaciones Científicas De Investigación
Molecular Engineering for Solar Cell Applications
3-(2-Methylpiperidin-1-yl)butanoic acid derivatives exhibit potential in solar cell applications. The engineered organic sensitizers, when anchored onto TiO2 film, demonstrate significant incident photon to current conversion efficiency. This efficiency is a result of the strong conjugation across groups in the molecular structure, as highlighted in the design of novel organic sensitizers like JK-1 and JK-2. These findings indicate the molecule's relevance in enhancing solar cell performance (Kim et al., 2006).
Advancements in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound, such as in the series of 3-aryl(pyrrolidin-1-yl)butanoic acids, show high affinity and selectivity for certain integrins. This selectivity and affinity, particularly towards αvβ6 integrin, highlight the molecule's potential in treating conditions like idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Synthesis of Hybrid Molecules for Anticonvulsant and Antinociceptive Activity
The focused library of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids shows potential in creating hybrid molecules for anticonvulsant and antinociceptive activities. These molecules, combining fragments of known antiepileptic drugs, display promising properties in preclinical seizure models (Kamiński et al., 2016).
Food Safety and Microbial Detection
The compound 3-methyl-butanoic acid, a derivative, serves as a metabolic marker for the detection of Staphylococcus aureus in food products like pork and milk. Its production correlates with the growth of S. aureus, offering a rapid and cost-effective approach to ensuring food safety (Hu et al., 2020; Chen et al., 2018).
Propiedades
IUPAC Name |
3-(2-methylpiperidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-5-3-4-6-11(8)9(2)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICCVDJZFCJLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)


![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)

![2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B1418862.png)


